Cas no 50318-10-0 (2,6-Bis(trifluoromethyl)naphthalene)

2,6-Bis(trifluoromethyl)naphthalene 化学的及び物理的性質
名前と識別子
-
- NAPHTHALENE, 2,6-BIS(TRIFLUOROMETHYL)-
- 2,6-Bis-(trifluoromethyl)naphthalene
- BBL104088
- XRFZRDCUMZCBDF-UHFFFAOYSA-N
- 2,6-bis(trifluoromethyl)naphthalene
- AKOS004904084
- MFCD00525619
- 50318-10-0
- STL557903
- MS-20786
- CS-0453127
- SCHEMBL7588186
- Naphthalene, 2,6-bis(trifluoromethyl)-
- 2,6-Bis(trifluoromethyl)naphthalene
-
- インチ: InChI=1S/C12H6F6/c13-11(14,15)9-3-1-7-5-10(12(16,17)18)4-2-8(7)6-9/h1-6H
- InChIKey: XRFZRDCUMZCBDF-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 264.03736916Da
- どういたいしつりょう: 264.03736916Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 0Ų
2,6-Bis(trifluoromethyl)naphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219001804-250mg |
2,6-Bis(trifluoromethyl)naphthalene |
50318-10-0 | 98% | 250mg |
$686.80 | 2023-09-01 | |
Alichem | A219001804-500mg |
2,6-Bis(trifluoromethyl)naphthalene |
50318-10-0 | 98% | 500mg |
$960.40 | 2023-09-01 | |
Apollo Scientific | PC520508-5g |
2,6-Bis(trifluoromethyl)naphthalene |
50318-10-0 | 95% | 5g |
£560.00 | 2023-09-02 | |
A2B Chem LLC | AV17191-1g |
2,6-Bis(trifluoromethyl)naphthalene |
50318-10-0 | 95% | 1g |
$353.00 | 2024-04-19 | |
A2B Chem LLC | AV17191-5g |
2,6-Bis(trifluoromethyl)naphthalene |
50318-10-0 | 95% | 5g |
$585.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523794-1g |
2,6-Bis(trifluoromethyl)naphthalene |
50318-10-0 | 98% | 1g |
¥2842.00 | 2024-05-11 | |
Key Organics Ltd | MS-20786-5g |
2,6-Bis(trifluoromethyl)naphthalene |
50318-10-0 | >95% | 5g |
£455.00 | 2025-02-08 | |
Alichem | A219001804-1g |
2,6-Bis(trifluoromethyl)naphthalene |
50318-10-0 | 98% | 1g |
$1600.75 | 2023-09-01 | |
Chemenu | CM234604-5g |
2,6-Bis(trifluoromethyl)naphthalene |
50318-10-0 | 97% | 5g |
$415 | 2024-07-16 | |
A2B Chem LLC | AV17191-2.5g |
2,6-Bis(trifluoromethyl)naphthalene |
50318-10-0 | 95% | 2.5g |
$452.00 | 2024-04-19 |
2,6-Bis(trifluoromethyl)naphthalene 関連文献
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
2,6-Bis(trifluoromethyl)naphthaleneに関する追加情報
2,6-Bis(trifluoromethyl) Naphthalene (CAS No. 50318-10-0)
2,6-Bis(trifluoromethyl) naphthalene, also known by its CAS number 50318-10-0, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with two trifluoromethyl groups attached at the 2 and 6 positions of the naphthalene ring system. The introduction of trifluoromethyl groups imparts unique electronic and physical properties to the molecule, making it an interesting subject for both academic research and industrial applications.
The synthesis of 2,6-bis(trifluoromethyl) naphthalene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by reduction and subsequent fluorination steps. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways, reducing production costs and improving yield. Researchers have also explored alternative routes using transition metal catalysts, which have shown promise in achieving higher purity and better control over the product's structure.
The physical properties of 2,6-bis(trifluoromethyl) naphthalene are highly influenced by its molecular structure. The trifluoromethyl groups are electron-withdrawing substituents, which significantly alter the electronic distribution across the naphthalene ring. This results in enhanced stability and reactivity compared to unsubstituted naphthalene. The compound exhibits a high melting point due to strong intermolecular forces arising from the fluorine atoms' electronegativity. Its solubility in organic solvents is moderate, making it suitable for various solution-based chemical processes.
In terms of chemical reactivity, 2,6-bis(trifluoromethyl) naphthalene has shown remarkable versatility. It can undergo nucleophilic aromatic substitution reactions due to the activating effect of the trifluoromethyl groups at specific positions on the ring. This property has been exploited in the synthesis of advanced materials such as high-performance polymers and optoelectronic devices. Recent studies have demonstrated its potential as a building block for constructing functional materials with tailored electronic properties.
The application of 2,6-bis(trifluoromethyl) naphthalene extends beyond traditional chemistry into emerging fields such as nanotechnology and drug discovery. In nanotechnology, it serves as a precursor for synthesizing carbon-based nanostructures like fullerenes and graphene derivatives. Its role in drug discovery lies in its ability to act as a scaffold for designing bioactive molecules with improved pharmacokinetic profiles.
From an environmental standpoint, understanding the fate and transport of 2,6-bis(trifluoromethyl) naphthalene in natural systems is crucial for risk assessment purposes. Recent environmental studies have focused on its biodegradation pathways under aerobic and anaerobic conditions. These studies have revealed that while the compound is resistant to microbial degradation due to its stable structure, it can undergo photochemical transformations under UV light exposure.
In conclusion, 2,6-bis(trifluoromethyl) naphthalene (CAS No. 50318-10-0) stands out as a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new synthetic methods and applications for this compound, its significance in the field of organic chemistry is expected to grow further.
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